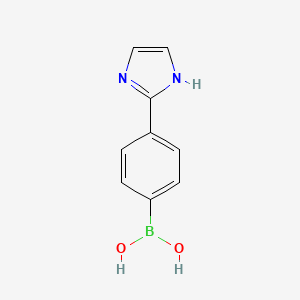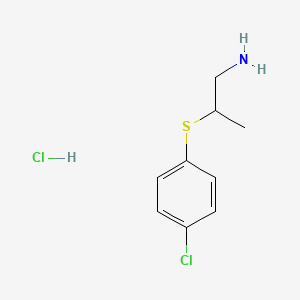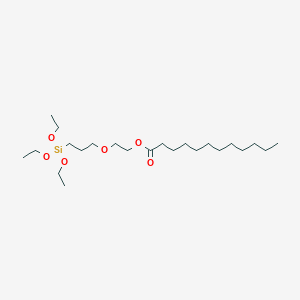
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nanocomposite Material Enhancement
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE has been used to enhance the performance of nanocomposites. In one study, it was employed for the surface functionalization of barium titanate nanoparticles, which are used in dielectric and piezoelectric materials. This functionalization improved particle compatibility with polymeric matrices, enhancing the physical properties of the final composite. The functionalization also benefited particle dispersibility and alignment within the matrix, indicating potential applications in dielectric elastomers (Zamperlin et al., 2022).
Polymer Nanocomposites
Another application involved the synthesis of poly(urethane-thiourethane) triblock copolymer nanotube composites. TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE was used in this context for improving the mechanical properties and thermal stability of the composites. These materials showed potential for high-temperature coating applications (Prakash & Jaisankar, 2019).
Labware Contamination Studies
In a unique application, the substance was identified as a contaminant released from plastic labware. It was found to be a selective monoamine oxidase-B inhibitor, highlighting the importance of understanding how labware materials can interfere with biological assays (Stewart et al., 2014).
Photodurability in Polyesters
Research on novel poly(butylene dodecanoate)s containing glycerol revealed that TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE could modify the rigidity and alter the photodegradation behavior of these polyesters, making them significant for specific outdoor applications (Celli et al., 2012).
Drug Delivery Systems
In pharmaceuticals, it has been used to develop nanoparticles for the delivery of hydrophobic drugs. A study demonstrated the formation of nanoparticles using a poly(ethylene imine) dodecanoate complex that could encapsulate and deliver coenzyme Q10 and the hormone triiodothyronine effectively (Thünemann & General, 2001).
Enzymatic Wastewater Treatment
In environmental engineering, the compound was found to influence the efficiency of soybean peroxidase-catalyzed removal of aromatic compounds from wastewater. Its presence enhanced treatment by improving precipitation and color removal, offering a sustainable method for wastewater treatment (Mazloum et al., 2016).
Biomedical Material Enhancements
The compound has been used to modify polyethylene surfaces for biomedical purposes, improving their resistance to infections. This application is particularly relevant in the context of preventing adhesion of bacteria such as Escherichia coli and Staphylococcus aureus, common causes of various infections (Popelka et al., 2012).
Safety and Hazards
TRIETHOXYSILYLPROPOXY(POLYETHYLENEOXY)DODECANOATE, tech-95 can cause serious eye irritation . Therefore, it is advised to wear protective gloves, protective clothing, and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If eye irritation persists, seek medical advice or attention . The hydrolysis product of this compound is ethanol. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) .
Eigenschaften
IUPAC Name |
2-(3-triethoxysilylpropoxy)ethyl dodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O6Si/c1-5-9-10-11-12-13-14-15-16-18-23(24)26-21-20-25-19-17-22-30(27-6-2,28-7-3)29-8-4/h5-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYFKDTIZFKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCC[Si](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1041420-54-5 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041420-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601147330 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041420-54-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)
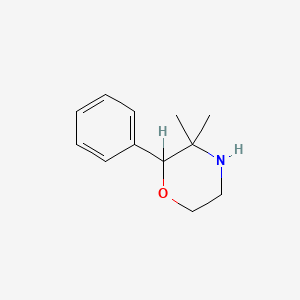

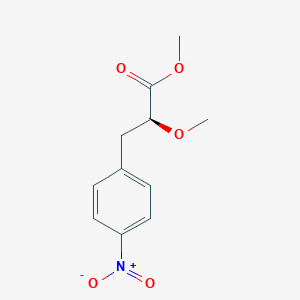
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)
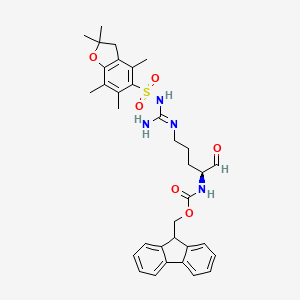
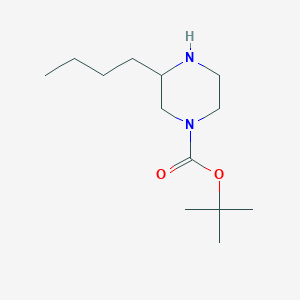
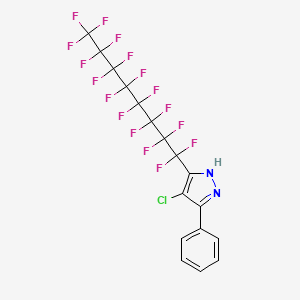
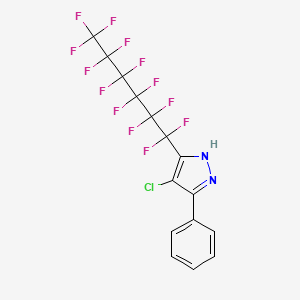


![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
